2-(2-chlorophenyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide
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Overview
Description
2-(2-chlorophenyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide is a complex organic compound that features a chlorophenyl group and an imidazo[1,2-a]pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide typically involves multistep reactions. One common approach is the condensation reaction between 2-chlorobenzaldehyde and 2-aminopyridine to form the imidazo[1,2-a]pyridine core. This intermediate is then reacted with 2-chlorophenylacetic acid under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently. The exact methods can vary depending on the scale and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
2-(2-chlorophenyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide involves its interaction with specific molecular targets. The imidazo[1,2-a]pyridine moiety is known to interact with various enzymes and receptors, potentially modulating their activity. This can lead to a range of biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine core and exhibit similar chemical properties.
Chlorophenylacetamides: Compounds with a chlorophenyl group and an acetamide linkage.
Uniqueness
2-(2-chlorophenyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide is unique due to the combination of its structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O/c22-17-9-3-1-7-15(17)13-21(26)24-18-10-4-2-8-16(18)19-14-25-12-6-5-11-20(25)23-19/h1-12,14H,13H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJZPJCOQRYPPJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NC2=CC=CC=C2C3=CN4C=CC=CC4=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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